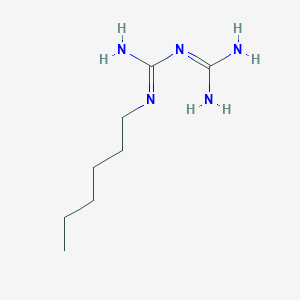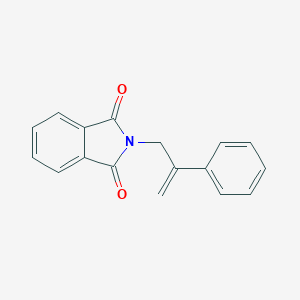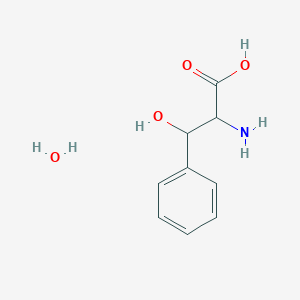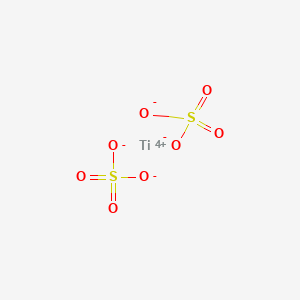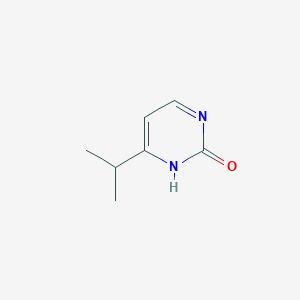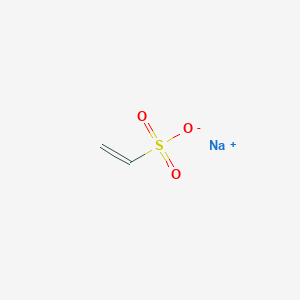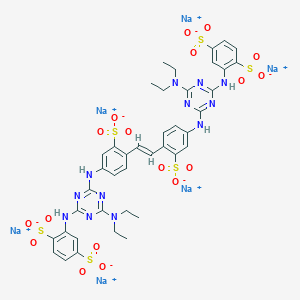
Fluorescent Brightener 357
Overview
Description
1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-(diethylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple sulfonic acid groups and a triazine ring, making it highly soluble in water and useful in various industrial processes.
Mechanism of Action
Tinopal CH 3669, also known as 1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-(diethylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt, Fluorescent Brightener 357, or hexasodium;2-[[4-(diethylamino)-6-[4-[(E)-2-[4-[[4-(diethylamino)-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate, is a type of optical brightening agent (OBA) or fluorescent whitening agent (FWA) used in various applications .
Target of Action
The primary targets of Tinopal CH 3669 are materials that require a whitening effect, such as textiles, plastics, inks, and adhesives . It interacts with these materials to enhance their appearance by increasing their brightness and whiteness .
Mode of Action
Tinopal CH 3669 operates through the phenomenon of fluorescence . It absorbs light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emits light in the blue region (typically 420-470 nm) . This re-emission of light gives the treated materials a brighter and whiter appearance .
Biochemical Pathways
While Tinopal CH 3669 doesn’t directly interact with biochemical pathways, its mode of action is based on the principle of fluorescence . The compound absorbs high-energy ultraviolet light and re-emits it as lower-energy blue light . This shift in light emission is what gives materials treated with Tinopal CH 3669 their enhanced whiteness and brightness .
Pharmacokinetics
It’s worth noting that the compound exhibits excellent heat resistance and high chemical stability, which contribute to its effectiveness and longevity in various applications .
Result of Action
The primary result of Tinopal CH 3669’s action is the enhancement of whiteness and brightness in the materials it is applied to . It achieves this by absorbing ultraviolet light and re-emitting it as blue light, which gives the treated materials a brighter and whiter appearance .
Action Environment
The efficacy and stability of Tinopal CH 3669 can be influenced by environmental factors. For instance, it provides excellent heat resistance, which allows it to maintain its brightening effects even under high-temperature conditions . It is recommended for indoor use only due to the intrinsic light fastness properties of optical brighteners .
Preparation Methods
The synthesis of 1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-(diethylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt involves several steps. The process typically starts with the sulfonation of benzene to produce benzenesulfonic acid. This is followed by a series of reactions involving the introduction of the triazine ring and the ethylene bridge. The final product is obtained by neutralizing the compound with sodium hydroxide to form the hexasodium salt. Industrial production methods often involve large-scale sulfonation and neutralization processes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-(diethylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt has numerous applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Compared to other similar compounds, 1,4-Benzenedisulfonic acid, 2,2’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-(diethylamino)-1,3,5-triazine-4,2-diyl)imino))bis-, hexasodium salt stands out due to its high solubility and stability. Similar compounds include:
Benzenesulfonic acid derivatives: These compounds share the sulfonic acid groups but lack the triazine ring and ethylene bridge.
Triazine-based compounds: These compounds contain the triazine ring but may not have the same degree of sulfonation.
Properties
IUPAC Name |
hexasodium;2-[[4-(diethylamino)-6-[4-[2-[4-[[4-(diethylamino)-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O18S6.6Na/c1-5-51(6-2)39-47-35(45-37(49-39)43-29-21-27(71(53,54)55)15-17-31(29)73(59,60)61)41-25-13-11-23(33(19-25)75(65,66)67)9-10-24-12-14-26(20-34(24)76(68,69)70)42-36-46-38(50-40(48-36)52(7-3)8-4)44-30-22-28(72(56,57)58)16-18-32(30)74(62,63)64;;;;;;/h9-22H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPSLWWDIJFERN-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N12Na6O18S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041249 | |
| Record name | Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(diethylamino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1305.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41098-56-0 | |
| Record name | Hexasodium 2,2'-(vinylenebis((3-sulphonato-4,1-phenylene)imino(6-(diethylamino)-1,3,5-triazine-4,2-diyl)imino))bis(benzene-1,4-disulphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


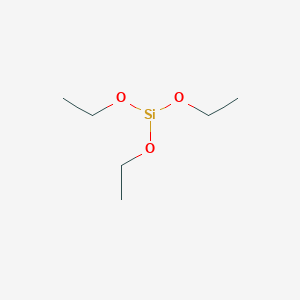
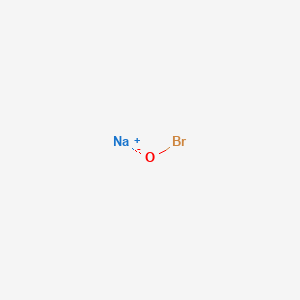
![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
